2-[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]-1,3-benzoxazole
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Overview
Description
“2-[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]-1,3-benzoxazole” is a complex organic compound. It contains a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the key steps involves using 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU, 1.5 mmol) as a condensing agent. 2-Methyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine (1 mmol) is then reacted with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1 mmol) under DIPEA/DMF (2.5 mmol/10 mL) at room temperature .Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a pyrimidine ring, a piperidine ring, and a benzoxazole ring. The crystal structure of a similar compound has been reported, which provides some insight into the possible structure of this compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps. The key reaction involves the condensation of 2-methyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid .properties
IUPAC Name |
2-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O/c18-17(19,20)14-8-15(22-10-21-14)24-7-3-4-11(9-24)16-23-12-5-1-2-6-13(12)25-16/h1-2,5-6,8,10-11H,3-4,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYMSFQCEOCKDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)C(F)(F)F)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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